Cas no 42865-18-9 (1-Chloro-4-isocyanatobutane)

1-Chloro-4-isocyanatobutane 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-isocyanatobutane
- 1-chloro-4-isocyanatobutane
- AKOS006382876
- DA-05914
- EN300-7591476
- 42865-18-9
- SCHEMBL1918828
-
- インチ: InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2
- InChIKey: DLOJFZYDDGVUCK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 133.0294416Da
- 同位素质量: 133.0294416Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 88.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 29.4Ų
1-Chloro-4-isocyanatobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7591476-2.5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 2.5g |
$1594.0 | 2025-02-24 | |
Enamine | EN300-7591476-0.25g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 0.25g |
$403.0 | 2025-02-24 | |
Enamine | EN300-7591476-0.05g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 0.05g |
$188.0 | 2025-02-24 | |
Aaron | AR028JQX-100mg |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 100mg |
$413.00 | 2025-02-16 | |
Aaron | AR028JQX-5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 5g |
$3270.00 | 2023-12-15 | |
1PlusChem | 1P028JIL-5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 5g |
$2979.00 | 2024-05-02 | |
1PlusChem | 1P028JIL-10g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 10g |
$4388.00 | 2024-05-02 | |
1PlusChem | 1P028JIL-1g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 1g |
$1067.00 | 2024-05-02 | |
Aaron | AR028JQX-1g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 1g |
$1143.00 | 2025-02-16 | |
Enamine | EN300-7591476-0.5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 0.5g |
$636.0 | 2025-02-24 |
1-Chloro-4-isocyanatobutane 関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
1-Chloro-4-isocyanatobutaneに関する追加情報
Introduction to 1-Chloro-4-isocyanatobutane (CAS No. 42865-18-9)
1-Chloro-4-isocyanatobutane, with the chemical formula C₄H₅ClN₂O, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries. This compound, identified by its CAS number 42865-18-9, is renowned for its reactivity and role in constructing complex molecular architectures. Its unique structure, featuring both a chloro substituent and an isocyanate functional group, makes it a valuable building block for various synthetic applications.
The isocyanate group (-NCO) in 1-Chloro-4-isocyanatobutane is highly reactive, enabling it to participate in a wide range of chemical reactions such as polymerization, urethane formation, and condensation reactions. These properties are particularly useful in the development of polyurethane polymers and copolymers, where the isocyanate group reacts with hydroxyl groups to form stable urethane linkages. This reaction mechanism is fundamental in creating materials with tailored properties, including elasticity, thermal stability, and mechanical strength.
In recent years, 1-Chloro-4-isocyanatobutane has garnered significant attention in the pharmaceutical industry due to its potential as a precursor for biologically active compounds. Researchers have been exploring its utility in synthesizing novel heterocyclic compounds and drug candidates. The chloro substituent provides a handle for further functionalization, allowing chemists to introduce diverse molecular groups and explore new pharmacophores. This adaptability has made 1-Chloro-4-isocyanatobutane a valuable tool in medicinal chemistry.
One of the most promising applications of 1-Chloro-4-isocyanatobutane is in the development of advanced materials. Polyurethanes derived from this compound exhibit exceptional properties that make them suitable for high-performance applications. For instance, they have been used in the production of coatings that offer superior adhesion and durability, as well as adhesives that provide strong bonding capabilities across various substrates. The ability to fine-tune the properties of these polymers by modifying the reaction conditions or incorporating different additives has opened up new possibilities in material science.
The synthesis of 1-Chloro-4-isocyanatobutane typically involves the chlorination of butanediol derivatives or through other multi-step organic transformations. The exact synthetic route can vary depending on the desired purity and scale of production. Regardless of the method employed, ensuring high yield and purity is crucial for downstream applications. Advances in catalytic processes and purification techniques have significantly improved the efficiency of producing this compound on an industrial scale.
From an industrial perspective, 1-Chloro-4-isocyanatobutane plays a pivotal role in large-scale manufacturing processes. Its reactivity allows for rapid and efficient synthesis of complex molecules, reducing production time and costs. Additionally, its stability under storage conditions makes it a reliable raw material for continuous manufacturing processes. These factors contribute to its widespread use across multiple industries.
The environmental impact of using 1-Chloro-4-isocyanatobutane has also been a subject of research. While it offers numerous benefits in synthetic chemistry, its handling requires careful consideration due to its reactivity with moisture and other substances. Efforts are ongoing to develop more sustainable synthetic routes that minimize waste and reduce environmental impact without compromising performance.
In conclusion,1-Chloro-4-isocyanatobutane (CAS No. 42865-18-9) is a multifaceted compound with significant applications in pharmaceuticals, polymers, and advanced materials. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers and industrial chemists alike. As research continues to uncover new applications and synthetic methodologies,1-Chloro-4-isocyanatobutane will undoubtedly remain at the forefront of chemical innovation.
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